2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile

Pharmaceutical impurity profiling LC-MS identification Anastrozole quality control

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile (CAS 120511-89-9), systematically named 3,5-Bis(2-cyanoprop-2-yl)benzaldehyde and commonly designated as Anastrozole Formyl Impurity, is a substituted benzaldehyde derivative bearing two geminal isobutyronitrile groups at the meta-positions of a benzene ring. With a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol, this compound is classified under the Aromatics, Pharmaceuticals, Intermediates & Fine Chemicals category and is catalogued as Anastrozole Impurity 16 in Chinese pharmacopoeial nomenclature.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 120511-89-9
Cat. No. B120185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
CAS120511-89-9
Synonyms5-Formyl-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile;  2,2’-(5-Formyl-1,3-phenylene)di(2-methylpropionitrile)
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)C=O)C(C)(C)C#N
InChIInChI=1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3
InChIKeyASENLPBGAFMFPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile (CAS 120511-89-9): Identity, Regulatory Context, and Procurement Relevance


2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile (CAS 120511-89-9), systematically named 3,5-Bis(2-cyanoprop-2-yl)benzaldehyde and commonly designated as Anastrozole Formyl Impurity, is a substituted benzaldehyde derivative bearing two geminal isobutyronitrile groups at the meta-positions of a benzene ring . With a molecular formula of C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol, this compound is classified under the Aromatics, Pharmaceuticals, Intermediates & Fine Chemicals category and is catalogued as Anastrozole Impurity 16 in Chinese pharmacopoeial nomenclature . It serves dual roles: as a process-related impurity of the breast cancer drug Anastrozole (CAS 120511-73-1), and as a key synthetic intermediate en route to Anastrozole EP Impurity E (CAS 120511-88-8) [1]. The compound is supplied as a white solid with detailed characterization data compliant with ICH Q3A/Q3B regulatory guidelines, supporting its use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [2].

Why Anastrozole-Related Compounds Cannot Be Interchanged: The Case for CAS 120511-89-9 as a Structurally and Chromatographically Distinct Reference Standard


In Anastrozole impurity profiling, closely related analogs—differing by as little as a single oxidation state or substituent—exhibit markedly different chromatographic retention behavior, mass spectrometric signatures, and synthetic provenance, rendering them non-interchangeable for regulatory compliance purposes [1]. The European Pharmacopoeia (Ph. Eur. monograph 2406) designates only Impurity E (CAS 120511-88-8, the hydroxymethyl analog) as the system suitability marker with a specified relative retention time (RRT) of approximately 1.05 and a minimum resolution of 3.5 from the Anastrozole parent peak; the formyl compound (CAS 120511-89-9) occupies a distinct chromatographic position due to its aldehyde functionality [2]. The USP compendium defines an entirely different set of related compounds with their own RRT values—Related Compound B at RRT 0.6, Related Compound C at RRT 2.0, Related Compound D at RRT 4.3, and Related Compound E at RRT 5.4—none of which matches the chromatographic profile of CAS 120511-89-9 [3]. Furthermore, the formyl compound serves as a direct process intermediate that can undergo reduction to Impurity E or participate in further synthetic transformations, making its presence indicative of specific manufacturing route inefficiencies rather than generic degradation [4]. Attempting to substitute a structurally similar impurity reference standard without verifying the exact CAS identity and chromatographic co-elution profile risks misidentification during HPLC peak assignment and non-compliance during ANDA regulatory review.

Quantitative Differentiation Evidence for CAS 120511-89-9 vs. Closest Anastrozole Impurity Analogs


Molecular Weight and Redox-State Differentiation vs. Anastrozole EP Impurity E (CAS 120511-88-8)

CAS 120511-89-9 (the formyl/aldehyde compound, C₁₅H₁₆N₂O, MW 240.3 g/mol) differs from its direct downstream reduction product, Anastrozole EP Impurity E (CAS 120511-88-8, the hydroxymethyl compound, C₁₅H₁₈N₂O, MW 242.32 g/mol), by exactly 2.02 Da—corresponding to the formal two-electron reduction of the aldehyde group to a primary alcohol [1]. This mass difference is readily resolved by both low-resolution (unit mass) and high-resolution mass spectrometry, enabling unambiguous differentiation of the two species in LC-MS impurity profiling workflows [2]. The formyl compound possesses a diagnostic carbonyl IR stretch (expected ~1700 cm⁻¹) and a distinctive aldehydic ¹H NMR signal (δ ~9.8–10.1 ppm), spectral features that are entirely absent in the hydroxymethyl analog .

Pharmaceutical impurity profiling LC-MS identification Anastrozole quality control

Verified Purity Specification (NLT 98%) with Long-Term Cold Storage Requirement vs. Ambient-Stored Analogs

The compound is supplied with a verified purity specification of NLT 98% as documented by Certificate of Analysis (COA) from commercial suppliers, with the potency calculation incorporating both HPLC purity and water content by Karl Fischer titration: % Potency = [100 − (Water content by KF)] × HPLC Purity / 100 . Critically, the long-term storage condition is specified as 2–8°C under refrigeration [1], in contrast to select Anastrozole impurity analogs such as Anastrozole EP Impurity E (CAS 120511-88-8) and Anastrozole EP Impurity A (CAS 1215780-15-6), which are documented as being shipped and stored at ambient/room temperature conditions . This differential thermal lability is mechanistically consistent with the presence of the reactive aldehyde functional group, which is susceptible to air oxidation to the corresponding benzoic acid derivative upon prolonged ambient storage.

Reference standard procurement Pharmaceutical impurity specifications Stability and storage conditions

Synthetic Intermediate Role: Quantitative Use as Aldehyde 3 in GMP Anastrozole Manufacturing Route (Patent US 7,884,213)

U.S. Patent 7,884,213 (Generics [UK] Limited, issued 2011) explicitly discloses 3,5-bis(2-cyanoprop-2-yl)benzaldehyde—designated as 'aldehyde 3'—as a key intermediate in a multi-step GMP-compatible synthesis of Anastrozole API [1]. The patent provides a quantitative preparative-scale example: aldehyde 3 (36 g, 0.15 mol) is reacted with mono Boc-protected hydrazine (23.78 g, 0.18 mol) in ethanol (900 mL) under reflux for 5 hours to generate hydrazone 4a, which is subsequently elaborated through hydrazine salt 6a to Anastrozole [1]. This defined stoichiometric ratio (aldehyde 3 : hydrazine = 1 : 1.2; concentration ~0.167 M in ethanol) constitutes an operational specification for the compound's use in validated synthetic routes. In contrast, alternative Anastrozole synthetic intermediates—such as 3,5-bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0, USP Related Compound A)—serve as starting materials in different process variants but lack the aldehyde functional handle required for the hydrazone-forming step [2].

Anastrozole process chemistry GMP intermediate procurement Patent-defined synthetic route

Validated UHPLC Trace-Level Quantification: Method Performance Benchmarks for Anastrozole Process-Related Impurity Class

A 2025 study by Tadisetty et al. reports the first validated UHPLC method for simultaneous quantification of Anastrozole and five process-related impurities at trace levels (≤0.1%), optimized using a Box–Behnken Design of Experiments (DoE) approach [1]. The method achieved baseline separation on an ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm) under desirability-optimized conditions: mobile phase pH 3.20, column temperature 29.3°C, and flow rate 0.33 mL/min [1]. Validation per ICH Q2(R1) guidelines confirmed linearity with R² ≥ 0.999, precision with %RSD ≤ 1.5% for Anastrozole and ≤ 5.3% for impurities, accuracy with recoveries of 94%–101%, and sensitivity with limit of detection (LOD) of 0.011–0.014 μg/mL and limit of quantitation (LOQ) of 0.020–0.025 μg/mL [1]. For context, an earlier 2009 stability-indicating RP-HPLC method by Bharathi et al. reported LOQ values for Anastrozole-related compounds RC-A through RC-E ranging from 0.03 to 0.06 μg/mL on a conventional 5 μm, 250 mm column [2], demonstrating the approximately 2- to 3-fold sensitivity gain achieved by the modern UHPLC approach applicable to CAS 120511-89-9 as a class member.

UHPLC method validation Trace impurity quantification Design of Experiments (DoE) ICH Q2(R1) compliance

EP Monograph System Suitability Framework: Chromatographic Positioning Relative to Anastrozole and Impurity E

The Ph. Eur. monograph 2406 (as published in BP 2013) establishes a rigorous system suitability framework for Anastrozole impurity analysis: using a 0.15 m × 4.6 mm column with phosphoric acid/acetonitrile gradient at 1.0 mL/min and 215 nm detection, Anastrozole exhibits a retention time of approximately 29 minutes, and Impurity E (CAS 120511-88-8, the hydroxymethyl analog) has a relative retention time (RRT) of approximately 1.05 [1]. The system suitability criterion requires a minimum resolution of 3.5 between the Anastrozole and Impurity E peaks [1]. In the USP monograph, a distinct set of related compounds is specified: Related Compound B (RRT 0.6, limit 0.2%), Related Compound C (RRT 2.0, limit 0.2%), Related Compound D (RRT 4.3, limit 0.1%), and Related Compound E (RRT 5.4, limit 0.1%), with unspecified impurities limited to 0.1% individually and 0.5% total [2]. CAS 120511-89-9 (the formyl impurity), as the oxidized precursor to Impurity E, is expected to exhibit an RRT distinct from all of the above, consistent with its different polarity, and is classified under the 'unspecified impurities' limit of 0.10% in the EP monograph and 0.1% in the USP monograph [1][2].

European Pharmacopoeia compliance System suitability testing Relative retention time Anastrozole monograph

Procurement-Ready Application Scenarios for CAS 120511-89-9 in Anastrozole Quality Control and Pharmaceutical Development


ANDA Filing Support: Impurity Reference Standard for HPLC Peak Identification and System Suitability

CAS 120511-89-9 serves as a critical impurity reference standard for establishing peak identity in the Anastrozole related-substances HPLC method. Given the EP monograph's requirement of a minimum resolution of 3.5 between Anastrozole and Impurity E [1], and the USP's specification of six named related compounds with defined RRTs [2], the formyl impurity must be chromatographically characterized and its retention time assigned to prevent co-elution with any pharmacopoeially designated impurity. Procuring a well-characterized batch with COA documentation (NLT 98% purity, 2–8°C storage ) enables ANDA filers to generate the impurity-spiked chromatograms required for method specificity demonstration and system suitability testing.

Process Chemistry Optimization: Aldehyde Intermediate Procurement for Validated Anastrozole Synthesis

For API manufacturers employing the Generics [UK] Limited synthetic route disclosed in U.S. Patent 7,884,213, CAS 120511-89-9 (aldehyde 3) is an essential intermediate consumed at 0.15 mol (36 g) scale in the hydrazone-forming step with Boc-hydrazine [3]. The aldehyde functional group is chemically non-substitutable in this condensation reaction; the methyl analog (CAS 120511-72-0, USP Related Compound A) lacks the reactive carbonyl and cannot participate in hydrazone formation [2]. Sourcing this intermediate with verified purity and water content ensures reproducible stoichiometric control and minimizes the formation of process-related byproducts that could persist as impurities in the final Anastrozole API.

Forced Degradation and Stability-Indicating Method Validation

The 2009 stability-indicating study by Bharathi et al. demonstrated that Anastrozole is susceptible to oxidative degradation under ICH-prescribed stress conditions [4]. CAS 120511-89-9, bearing the aldehyde functional group, represents a potential oxidative degradation marker and/or a process impurity that must be resolved from authentic degradation products. Incorporating this compound as a reference marker in forced degradation studies enables differentiation between process-derived impurities and genuine degradation products, a distinction that is essential for establishing a stability-indicating method with validated specificity per ICH Q2(R1) guidelines. The validated UHPLC method reported by Tadisetty et al. (2025) provides the analytical framework for achieving this separation at trace levels with LOD of 0.011–0.014 μg/mL [5].

Mass Spectrometric Impurity Profiling: Differentiation of Isobaric and Near-Isobaric Impurity Species

In LC-MS/MS impurity profiling workflows, the 2.02 Da mass difference between CAS 120511-89-9 (MW 240.3) and its reduced counterpart Anastrozole EP Impurity E (MW 242.32) provides a definitive mass spectrometric fingerprint for unambiguous identification [6][7]. This is particularly important when chromatographic resolution between the two compounds is insufficient under certain mobile phase conditions. Procurement of the formyl impurity as a certified reference standard with mass spectral characterization data (ESI-MS, as documented in vendor COAs ) enables analytical laboratories to establish extracted ion chromatograms (EICs) at m/z 241.1 (protonated formyl impurity) vs. m/z 243.1 (protonated Impurity E), thereby achieving unequivocal identification even in the presence of co-eluting matrix components.

Quote Request

Request a Quote for 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.